molecular formula C15H12ClFO3 B1393929 2-[(4-Fluorophenyl)methoxy]-3-methoxybenzoyl chloride CAS No. 1160250-60-1

2-[(4-Fluorophenyl)methoxy]-3-methoxybenzoyl chloride

Cat. No.: B1393929
CAS No.: 1160250-60-1
M. Wt: 294.7 g/mol
InChI Key: PFIDLGHDOJMGRE-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)methoxy]-3-methoxybenzoyl chloride (CAS: 1160250-60-1) is a benzoyl chloride derivative featuring a 4-fluorophenylmethoxy group at position 2 and a methoxy group at position 3 on the aromatic ring. Its molecular formula is C₁₅H₁₂ClFO₃, with a molecular weight of 294.45 g/mol . This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. The fluorine and methoxy substituents influence its electronic properties, enhancing electrophilicity at the carbonyl carbon for efficient acylation reactions .

Properties

IUPAC Name

2-[(4-fluorophenyl)methoxy]-3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO3/c1-19-13-4-2-3-12(15(16)18)14(13)20-9-10-5-7-11(17)8-6-10/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIDLGHDOJMGRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenyl)methoxy]-3-methoxybenzoyl chloride typically involves the reaction of 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)methoxy]-3-methoxybenzoyl chloride primarily involves its reactivity as an acyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and physicochemical properties of 2-[(4-Fluorophenyl)methoxy]-3-methoxybenzoyl chloride and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents on Benzyl Group Hazard Class
2-[(4-Fluorophenyl)methoxy]-3-methoxybenzoyl chloride 1160250-60-1 C₁₅H₁₂ClFO₃ 294.45 4-Fluoro Irritant
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride 1160260-59-2 C₁₅H₁₁Cl₂FO₃ 329.15 2-Chloro-6-fluoro Irritant
4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride 1160250-56-5 C₁₅H₁₁Cl₂FO₃ 329.15 2-Chloro-4-fluoro Irritant
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride - C₁₅H₁₂ClF₂O₃ 311.70* 2-Fluoro Not reported

*Estimated based on molecular formula.

Key Observations:

  • Substituent Effects : The parent compound’s 4-fluorophenyl group provides moderate electron-withdrawing effects, while analogs with chloro-fluoro substitutions (e.g., 2-chloro-6-fluoro in CAS 1160260-59-2) exhibit enhanced electrophilicity due to stronger electron-withdrawing effects. This increases reactivity in nucleophilic acyl substitution reactions .
  • Molecular Weight : Chlorine substitution increases molecular weight significantly (e.g., 329.15 g/mol for dichloro analogs vs. 294.45 g/mol for the parent compound).

Biological Activity

2-[(4-Fluorophenyl)methoxy]-3-methoxybenzoyl chloride, identified by its CAS number 1160250-60-1, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzoyl chloride moiety substituted with methoxy and fluorophenyl groups. Its structural formula can be represented as follows:

C10H10ClFO3\text{C}_{10}\text{H}_{10}\text{Cl}\text{F}\text{O}_{3}

This structure is significant as the presence of the fluorine atom and methoxy groups may influence its pharmacological properties.

The biological activity of 2-[(4-Fluorophenyl)methoxy]-3-methoxybenzoyl chloride is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Receptor Modulation : It may interact with various receptors, modulating their activity and influencing downstream signaling pathways.
  • Cytotoxicity : Preliminary studies suggest that the compound exhibits cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent.

Antitumor Activity

Research indicates that compounds with similar structures have demonstrated significant antitumor activity. For instance, a study reported that derivatives of benzoyl chlorides exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., HCT-15 colon carcinoma) .

CompoundCell LineIC50 (µg/mL)
2-[(4-Fluorophenyl)methoxy]-3-methoxybenzoyl chlorideHCT-15TBD
Compound AHCT-151.61 ± 1.92
Compound BA-4311.98 ± 1.22

Antimicrobial Activity

Similar compounds have shown promising antimicrobial properties, with minimum inhibitory concentrations (MIC) ranging from 46.9 to 93.7 µg/mL against various bacteria . This suggests that 2-[(4-Fluorophenyl)methoxy]-3-methoxybenzoyl chloride may also possess antimicrobial potential.

Case Studies and Research Findings

  • Anticancer Studies : A series of derivatives related to benzoyl chlorides were synthesized and tested for their cytotoxicity against multiple cancer cell lines. The results indicated that modifications at the para position of the phenyl ring significantly enhanced activity, supporting the hypothesis that substituents can dramatically influence biological outcomes .
  • SAR Analysis : A comprehensive SAR analysis revealed that electron-withdrawing groups like fluorine improve the potency of benzoyl derivatives against cancer cells. The presence of methoxy groups was also found to enhance solubility and bioavailability, crucial factors in drug development .
  • Mechanistic Insights : Molecular dynamics simulations indicated that compounds similar to 2-[(4-Fluorophenyl)methoxy]-3-methoxybenzoyl chloride interact primarily through hydrophobic contacts with target proteins, which may be a key factor in their biological efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4-Fluorophenyl)methoxy]-3-methoxybenzoyl chloride
Reactant of Route 2
Reactant of Route 2
2-[(4-Fluorophenyl)methoxy]-3-methoxybenzoyl chloride

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